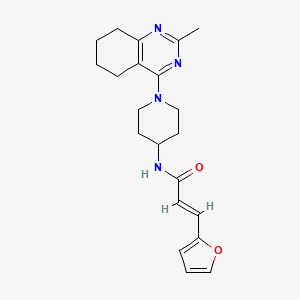

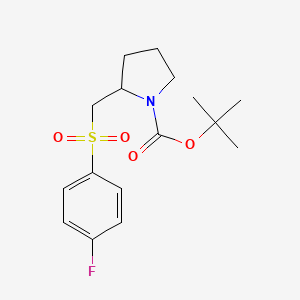

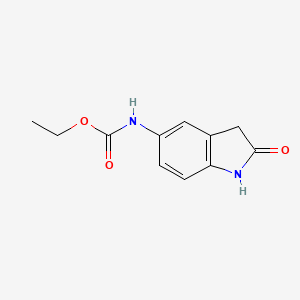

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also often included .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, and reactivity are studied .Wissenschaftliche Forschungsanwendungen

Electrochromic Materials

A series of novel aromatic polyamides containing pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units demonstrated potential as electrochromic materials, exhibiting reversible oxidation redox couples and continuous cyclic stability of electrochromism, suggesting their utility in smart window technologies and low-energy displays (Chang & Liou, 2008).

Heterocyclic Chemistry

The condensation of certain phenyl ethanone derivatives with N,N-dimethylformamide dimethyl acetal led to the synthesis of various heterocycles, including pyrazoles and pyrimidines, indicating a method for generating pharmacologically relevant structures (Moskvina, Shilin, & Khilya, 2015).

Crystallography and Structural Analysis

The crystal structure analysis of pyridine N-oxides complexes revealed insights into hydrogen bonding and molecular interactions, providing a foundation for designing molecules with desired physical properties (Dega-Szafran et al., 1995).

Polyamide Synthesis

Research on triphenylamine-containing aromatic diamines led to the creation of novel polyamides with good solubility and thermal stability, suggesting applications in high-performance materials (Liou & Chang, 2008).

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it triggers a series of biochemical reactions that lead to the overexcitation of the nervous system . This overexcitation results in paralysis and eventually death in insects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to the inhibition of monoamine oxidases and prostaglandin synthesis . These biochemical pathways are crucial for normal cellular function, and their disruption leads to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz are complex. It is known to undergo hydrolysis, resulting in metabolites such as N-(2,4-dimethylphenyl)-N’-methylformamidine (DMPF) and 2,4-dimethylformanilide (DMF) . These metabolites have been detected in higher amounts than the parent compound . The pharmacokinetics of Amitraz and its metabolites are still under investigation .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs . It has also been found to be a potent neurotoxicant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. It is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater . The degradation pathways of Amitraz are quite complex and branched, which can be influenced by environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-4-5-11(10(2)6-9)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKNLRNGLLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide](/img/structure/B2884672.png)

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)